Methyl 2-amino-4-bromo-5-hydroxybenzoate

Catalog No.
S13660353
CAS No.
M.F
C8H8BrNO3
M. Wt
246.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-bromo-5-hydroxybenzoate

Product Name

Methyl 2-amino-4-bromo-5-hydroxybenzoate

IUPAC Name

methyl 2-amino-4-bromo-5-hydroxybenzoate

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3

InChI Key

OSTQGPYYIANGPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Br)O

Methyl 2-amino-4-bromo-5-hydroxybenzoate is an organic compound characterized by its aromatic structure featuring a bromine atom, an amino group, and a hydroxyl group attached to a benzoate backbone. The molecular formula for this compound is C9_9H8_8BrN1_1O3_3, and it has a molar mass of approximately 251.07 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, often facilitated by bases like sodium hydroxide or potassium carbonate.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group using agents like potassium permanganate. Conversely, it can also participate in reduction reactions.
  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol, which is a common reaction in ester chemistry.

Methyl 2-amino-4-bromo-5-hydroxybenzoate has shown various biological activities. Compounds with similar structures have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. For instance, brominated compounds are often associated with significant biological activity due to the presence of the bromine atom, which can enhance interactions with biological targets, including enzymes and receptors .

The synthesis of methyl 2-amino-4-bromo-5-hydroxybenzoate can be achieved through several methods:

  • Esterification: This method involves reacting 2-amino-4-bromo-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete esterification.
  • Bromination and Hydroxylation: Starting from methyl 2-hydroxybenzoate, bromination can be performed followed by the introduction of the amino group through specific amination reactions.
  • Industrial Production: On an industrial scale, optimized reaction conditions are used to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.

Methyl 2-amino-4-bromo-5-hydroxybenzoate finds applications in several fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Chemical Intermediates: It is useful in synthesizing other complex organic molecules.
  • Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Research on similar compounds indicates that methyl 2-amino-4-bromo-5-hydroxybenzoate may interact with various biological targets. For instance, studies have shown that bromophenols can inhibit specific enzymes involved in disease pathways, suggesting that this compound might exhibit similar inhibitory effects . Further interaction studies could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with methyl 2-amino-4-bromo-5-hydroxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-5-hydroxybenzoateC9_9H9_9BrO3_3Contains a hydroxyl group and a bromine atom
Methyl 2-amino-5-bromo-4-hydroxybenzoateC9_9H9_9BrN1_1O3_3Features amino and hydroxyl groups
Methyl 4-bromo-5-formyl-2-hydroxybenzoateC9_9H9_9BrO4_4Contains a formyl group along with hydroxyl

Uniqueness

Methyl 2-amino-4-bromo-5-hydroxybenzoate stands out due to the combination of an amino group, hydroxyl group, and a bromine atom on the benzene ring. This unique arrangement not only influences its chemical reactivity but also enhances its potential biological activities compared to other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.96876 g/mol

Monoisotopic Mass

244.96876 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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